molecular formula C9H5ClF4O2 B12953723 Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate

Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B12953723
M. Wt: 256.58 g/mol
InChI Key: AKWOPFZCMBAVND-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring, making it a highly fluorinated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The process may also involve the use of reagents like trifluoromethyl iodide (CF3I) and chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzoates, biaryl compounds, and fluorinated aromatic derivatives.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 4-fluorobenzoate
  • Methyl 3-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C9H5ClF4O2

Molecular Weight

256.58 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-3-5(11)6(7(4)10)9(12,13)14/h2-3H,1H3

InChI Key

AKWOPFZCMBAVND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)Cl

Origin of Product

United States

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